molecular formula C2H6NNaO3S B1604160 Sodium taurinate CAS No. 7347-25-3

Sodium taurinate

Cat. No. B1604160
CAS RN: 7347-25-3
M. Wt: 147.13 g/mol
InChI Key: GWLWWNLFFNJPDP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several methods exist for synthesizing sodium taurinate. One notable cyclic process involves reacting ethylene oxide with sodium bisulfite and ammonium to obtain sodium taurinate. Excess ammonia is subsequently removed, and the resulting sodium taurinate is neutralized with sulfur dioxide or sulfurous acid to recover taurine. This process ensures a high yield of taurine production .


Chemical Reactions Analysis

  • Ammonolysis Reaction : During the synthesis process, ethylene oxide reacts with sodium bisulfite and ammonium to yield sodium taurinate. Byproducts such as sodium ditaurinate and sodium tritaurine are continuously converted to sodium taurinate .

Scientific Research Applications

1. Endothelial Cell Protection

Sodium taurinate, particularly in its form as taurine, demonstrates potential in modulating human endothelial cell death, especially in the context of apoptosis versus necrosis. It has been shown to significantly attenuate endothelial cell (EC) apoptosis and maintain EC function. This is particularly relevant in the amelioration of acute lung injury during systemic inflammatory response syndrome (Jiang-huai Wang et al., 1996).

2. Cognitive Function Improvement

Research indicates that taurine can mitigate memory impairment caused by various chemical agents in mice. This suggests a role for sodium taurinate in cognitive health, particularly in protecting against memory disruptions induced by substances like alcohol and pentobarbital (B. Vohra & Xiang Hui, 2000).

3. Cardiovascular Health

Sodium taurinate has been studied for its effects on intracellular sodium activity in cardiac cells. An increase in intracellular taurine significantly reduced the intracellular sodium activity of isolated myocytes, suggesting a protective role in cardiovascular health (M. Suleiman et al., 1992).

4. Anticonvulsant Potential

Taurine derivatives have been explored for their anticonvulsant activity. Piperidino, benzamido, phthalimido, and phenylsuccinylimido derivatives of taurinamide showed effectiveness in this regard. This suggests potential applications of sodium taurinate in the development of anticonvulsant drugs (P. Kontro et al., 1983).

5. Neuroprotective Influence

Taurine has shown neuroprotective properties, especially in fluoride-induced biochemical and behavioral deficits in rats. Sodium taurinate, therefore, might be useful in mitigating neurotoxicity via mechanisms like restoring acetylcholinesterase activity and antioxidant status (I. A. Adedara et al., 2017).

properties

IUPAC Name

sodium;2-aminoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLWWNLFFNJPDP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994218
Record name Sodium 2-aminoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurinate

CAS RN

7347-25-3
Record name Sodium taurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007347253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-aminoethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium taurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM TAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7LJA74T0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium taurinate
Reactant of Route 2
Sodium taurinate
Reactant of Route 3
Reactant of Route 3
Sodium taurinate
Reactant of Route 4
Reactant of Route 4
Sodium taurinate
Reactant of Route 5
Reactant of Route 5
Sodium taurinate
Reactant of Route 6
Reactant of Route 6
Sodium taurinate

Citations

For This Compound
68
Citations
Y Zhang, R Wang - Journal of Membrane Science, 2013 - Elsevier
… -term operation using a 2 M sodium taurinate aqueous solution as the liquid absorbent and … the long-term constant contact with the sodium taurinate, the hydrophobicity of the PEI-fSiO …
Number of citations: 97 www.sciencedirect.com
Y Xu, Y Lin, M Lee, C Malde, R Wang - Journal of membrane science, 2018 - Elsevier
… CO 2 absorption fluxes of 8.0 and 5.6 × 10 −3 mol m −2 s −1 were achieved due to the lower mass transfer resistance, by using 1 M of monoethanolamine (MEA) and sodium taurinate …
Number of citations: 61 www.sciencedirect.com
Y Zhang, R Wang - Journal of Membrane Science, 2014 - Elsevier
… The membrane contactor showed a stable performance throughout the 60 d long-term operation using a 2 M sodium taurinate aqueous solution as the liquid absorbent. …
Number of citations: 96 www.sciencedirect.com
TYH Ng - 2015 - dr.ntu.edu.sg
… long-term operation using a 2 M sodium taurinate aqueous solution as the liquid absorbent and … the long-term constant contact with the sodium taurinate, the hydrophobicity of the PVDF/…
Number of citations: 0 dr.ntu.edu.sg
EJ King - Journal of the American Chemical Society, 1953 - ACS Publications
… The electromotive forces of cells with hydrogen and silver-silver chloride electrodes that contained either taurine-sodium taurinate-sodium chloride buffers (cell I) or taurine-hydrochloric …
Number of citations: 41 pubs.acs.org
Y Zhang, R Wang, L Zhang, AG Fane - Separation and purification …, 2012 - Elsevier
… A stable long-term performance of CO 2 absorption by a 2 M sodium taurinate aqueous solution for 15 days of operation was attained. Moreover, poly(etherimide) (PEI) hollow fiber …
Number of citations: 49 www.sciencedirect.com
Y Xu - 2018 - dr.ntu.edu.sg
… The high CO2 absorption fluxes were achieved due to lower mass transfer resistance, by using 1 M of monoethanolamine (MEA) and sodium taurinate as absorbents, respectively. The …
Number of citations: 2 dr.ntu.edu.sg
AB de Haan - Tsinghua science and technology, 2006 - ieeexplore.ieee.org
… sodium taurinate solution are plotted. Due to a Schiff base formation reaction (Fig. 3), the sodium taurinate … toluene as function of initial sodium taurinate concentration in water at 25 . ć …
Number of citations: 5 ieeexplore.ieee.org
Y Zhang, R Wang - Current Opinion in Chemical Engineering, 2013 - Elsevier
… PAI Pure CO 2 Water/sodium taurinate d o : 1.4 mm; d i : 1.1 mm; MWCO: 19 kDa; porosity: … A long-term study of 15 days was conducted using sodium taurinate as the liquid absorbents…
Number of citations: 84 www.sciencedirect.com
A Luthra - Complications in Cosmetic Dermatology: Crafting …, 2016 - books.google.com
… A good cocktail for facial rejuvenation, especially for young patients, would be gluthatione, vitamin C, organic silicium and sodium taurinate in the ratio of 1.3: 0.5: 0.3: 0.3. For older …
Number of citations: 2 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.